molecular formula C12H19NO3 B3125922 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine CAS No. 329946-04-5

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine

Cat. No.: B3125922
CAS No.: 329946-04-5
M. Wt: 225.28 g/mol
InChI Key: GKNSXCKMDGJKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is an organic compound characterized by its unique structure, which includes a phenylamine core substituted with a methoxyethoxyethoxy chain. This compound is known for its high solubility and stability, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-methylphenylamine. This intermediate is then subjected to a series of etherification reactions to introduce the methoxyethoxyethoxy chain. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the etherification process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the same etherification steps but is optimized for large-scale production with enhanced safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various substituted amines .

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine

Uniqueness

4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is unique due to its specific substitution pattern on the phenylamine core. This structure imparts distinct chemical properties, such as enhanced solubility and stability, which are not observed in its analogs .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNSXCKMDGJKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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